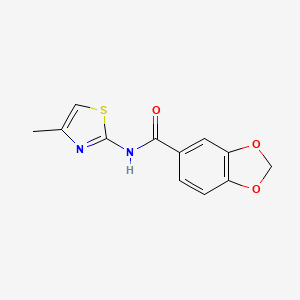

![molecular formula C16H15N5O2 B5536031 N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives, including those with pyrimidine units, are typically synthesized through cyclization reactions involving amine precursors and carbon donors under catalytic conditions. For instance, derivatives similar to the compound have been synthesized through reactions involving 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of tetrahydro-1,2,4-triazolo[5,1-b]quinazolines, highlighting the utility of cyclization in heterocyclic chemistry (Lipson et al., 2003). Additionally, palladium-catalyzed carbonylation has been employed for the synthesis of N-fused heterocycles, a method that could potentially be applied to the target compound (Xu & Alper, 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using X-ray crystallography, confirming the designed rationale and expected binding modes within target sites, such as ATP binding pockets in kinase inhibitors. For example, the structure of 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine was confirmed through X-ray crystallography, demonstrating the molecule's interaction with cyclin A-CDK2 (Mcintyre et al., 2010).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form structurally diverse heterocycles. For instance, partially hydrogenated triazoloquinazolines react with chlorocarboxylic acid chlorides, yielding amides through acylation of the amino group. Subsequent heating leads to intramolecular alkylation, demonstrating the compound's reactivity and potential for derivatization (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific data on N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is not readily available, analogous compounds exhibit varied physical properties based on their heterocyclic frameworks and substituents.

Chemical Properties Analysis

Quinazoline derivatives' chemical properties, including reactivity, acidity, and basicity, are pivotal in their biological activities. Their ability to interact with biological targets is often attributed to the presence of nitrogen atoms in their rings, facilitating hydrogen bonding and ionic interactions. The synthesis and functionalization strategies, such as N-acylation and C-H bond amination, underscore the chemical versatility and potential pharmacological relevance of these compounds (Mohammed et al., 2015).

科学的研究の応用

Preparation and Structural Analysis

- The preparation of [1,2,4]triazoloquinazolinium betaines and their molecular structures were investigated, highlighting the synthesis of complex heterocyclic compounds and their structural elucidation through X-ray crystallography. This research provides insights into the chemical behavior and potential applications of similar compounds in material science and pharmaceuticals (Crabb et al., 1999).

Synthetic Pathways and Chemical Reactivity

- Studies on partially hydrogenated triazolopyrimidines and triazoloquinazolines revealed their reactions with chlorocarboxylic acid chlorides, leading to novel amides. These findings are crucial for developing synthetic methodologies for related compounds, which could have applications in drug discovery and development (Chernyshev et al., 2014).

Potential Biological Activities

- The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity were reported, with one compound showing promising results as an antimalarial drug lead. This research contributes to the ongoing search for new antimalarial agents and highlights the potential therapeutic applications of quinazoline derivatives (Mizukawa et al., 2021).

Anticancer and Antimicrobial Potential

- New pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and related derivatives were synthesized and evaluated for their antimicrobial activity, contributing to the development of new compounds with potential use in treating infections (Abdelhamid et al., 2005).

特性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSAIAYMWQXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

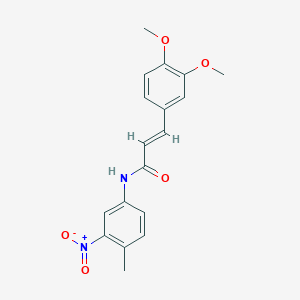

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)

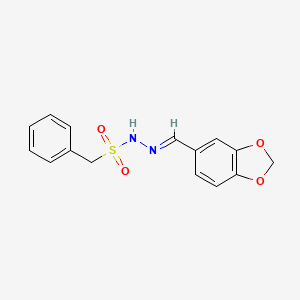

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)